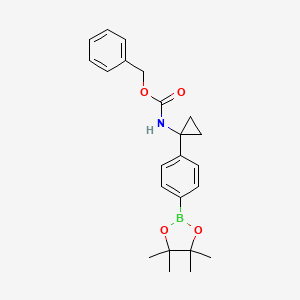

Ester pinacolique de l'acide 4-(1-(benzyloxycarbonylamino)cyclopropyl)phénylboronique

Vue d'ensemble

Description

4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester is a boronic ester derivative that has garnered attention in organic synthesis and medicinal chemistry. Boronic esters are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.

Applications De Recherche Scientifique

4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester has several scientific research applications:

Mécanisme D'action

- Suzuki–Miyaura Coupling : This reaction is a powerful method for forming carbon–carbon bonds. It brings together chemically distinct fragments using a metal catalyst. Palladium (Pd) plays a crucial role in this process. Initially, oxidative addition occurs with electrophilic organic groups, where Pd becomes oxidized by donating electrons to form a new Pd–C bond. Subsequently, transmetalation occurs with nucleophilic organic groups, which are transferred from boron (in our compound) to palladium .

Biochemical Pathways

The affected pathways include the formation of aryl–aryl bonds. By coupling aryl boronic acids (such as our compound) with aryl halides, diverse molecules can be synthesized. These pathways lead to the creation of complex organic structures with high enantioselectivity .

Méthodes De Préparation

The synthesis of 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and hydrolysis of the boronic ester . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide . Major products formed from these reactions include substituted aromatic compounds and alcohols .

Comparaison Avec Des Composés Similaires

Similar compounds to 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 4-bromophenylboronic acid pinacol ester . Compared to these compounds, 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester offers unique reactivity due to the presence of the benzyloxycarbonylamino and cyclopropyl groups, which can influence its chemical behavior and biological activity .

Activité Biologique

4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester is a specialized boronic ester that has attracted interest in both organic synthesis and medicinal chemistry. Its unique structure allows for various biological activities, particularly in the context of drug development and therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms, potential applications, and relevant research findings.

- IUPAC Name : 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester

- Molecular Formula : C₁₈H₂₃BNO₄

- Molecular Weight : 323.22 g/mol

- CAS Number : 1256359-24-6

The biological activity of 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester can be attributed to several mechanisms:

- Inhibition of Proteasome Activity : Similar to other boronic acids, this compound may inhibit proteasome activity, which is critical in regulating protein degradation pathways involved in cancer progression.

- Anticancer Activity : Boronic esters have shown promise in anticancer therapies due to their ability to modulate signaling pathways associated with cell proliferation and apoptosis.

- Antibacterial and Antiviral Properties : Research indicates that some boronic acid derivatives possess antibacterial and antiviral activities, potentially making them candidates for new antimicrobial agents.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of boronic acid derivatives, including 4-(1-(Benzyloxycarbonylamino)cyclopropyl)phenylboronic acid pinacol ester, in treating multiple myeloma. The results indicated significant cytotoxic effects on cancer cells through proteasome inhibition, enhancing apoptosis rates compared to untreated controls.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of boronic esters. The compound demonstrated effective inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests a potential role in developing new antibacterial therapies.

Research Findings

Recent literature has highlighted the versatility of boronic acids and their derivatives in medicinal chemistry:

- Modifications for Enhanced Activity : Structural modifications of boronic acids can lead to improved selectivity and reduced toxicity, enhancing their therapeutic profiles.

- Applications in Drug Development : The incorporation of boronic esters into drug formulations has shown promise in improving pharmacokinetics and bioavailability.

Propriétés

IUPAC Name |

benzyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28BNO4/c1-21(2)22(3,4)29-24(28-21)19-12-10-18(11-13-19)23(14-15-23)25-20(26)27-16-17-8-6-5-7-9-17/h5-13H,14-16H2,1-4H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSWMPZPBDFVAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701109092 | |

| Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-24-6 | |

| Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701109092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.